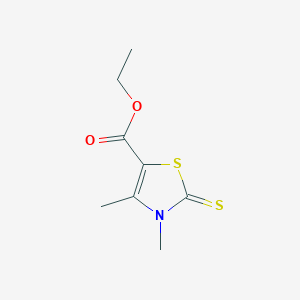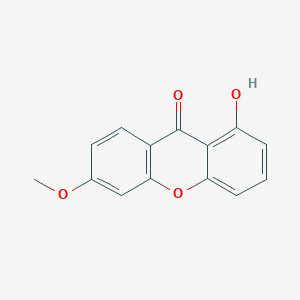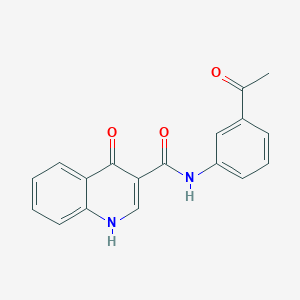
1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolines and their derivatives are a prominent class of nitrogen-containing heterocycles widely studied for their diverse biological activities and applications in medicinal chemistry. Compounds similar to "1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one" often exhibit antibacterial, antitubercular, and various pharmacological properties due to their complex structures incorporating sulfonyl and piperazine groups (Goueffon et al., 1981).
Synthesis Analysis
The synthesis of quinoline derivatives typically involves multi-step reactions, including the formation of the quinoline core, introduction of the sulfonyl group, and subsequent modifications to incorporate the piperazine and butyl groups. One common method for synthesizing quinoline derivatives is through the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone derivatives with various carbonyl compounds in the presence of acidic or basic catalysts (Suresh et al., 2014).
Molecular Structure Analysis
Quinoline derivatives like the mentioned compound are characterized by their rigid planar structures, which contribute to their biological activity. The presence of the sulfonyl group adds to the molecule's polarity and can affect its binding affinity to biological targets. Molecular modeling and crystallography studies can provide insights into the precise geometry and electronic distribution, critical for understanding the compound's interactions at the molecular level (Grunewald et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives can participate in various chemical reactions, including nucleophilic substitution, oxidation, and halogenation. The sulfonyl group can undergo reactions with nucleophiles, while the piperazine moiety offers sites for further functionalization. These reactions are crucial for modifying the compound's chemical properties and enhancing its pharmacological profile (Zhu et al., 2016).
Physical Properties Analysis
The physical properties of such a compound, including solubility, melting point, and stability, are influenced by its molecular structure. The presence of fluorine and sulfonyl groups can increase the compound's polarity, affecting its solubility in organic solvents and water. These properties are essential for the compound's formulation and delivery in potential applications (Qi et al., 2008).
Chemical Properties Analysis
The chemical behavior of quinoline derivatives in biological systems is a key area of study. These compounds often exhibit strong interactions with enzymes, receptors, and DNA, mediated by their molecular structure. The sulfonyl and piperazine groups play significant roles in these interactions, contributing to the compound's overall biological activity and pharmacokinetics (Umemoto et al., 2010).
科学的研究の応用
Synthetic Applications
Quinoline derivatives are extensively explored for their utility in synthesizing polyhydroquinoline derivatives, which are of significant interest due to their pharmacological properties. For instance, Brønsted Acid Ionic Liquid [(CH2)4SO3HMIM][HSO4] has been employed as a novel catalyst for the one-pot synthesis of Hantzsch polyhydroquinoline derivatives, demonstrating the versatility of quinoline compounds in facilitating efficient synthetic routes (Heravi et al., 2010). Similarly, the preparation and utilization of novel nanosized N-sulfonated Brönsted acidic catalysts have been documented for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, underscoring the role of sulfonyl groups in advancing green chemistry (Goli-Jolodar et al., 2016).
Biological Activity
Quinoline and sulfonamide derivatives have been evaluated for their antimicrobial properties. For instance, some N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives were synthesized and screened for antimicrobial and antifungal activities, with certain compounds showing significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Fadda et al., 2016). This suggests potential pharmaceutical applications of similar compounds in developing new antimicrobial agents.
Material Science
The unique optical properties of quinoline derivatives make them suitable for applications in material science, such as in the creation of fluorescent dyes and luminescent materials. For example, Ir(III) complexes with quinoline components have demonstrated tunable emissions and mechanoluminescence, offering potential applications in data security protection and as smart luminescent materials (Song et al., 2016).
特性
IUPAC Name |
1-butyl-3-(2,5-dimethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34FN3O3S/c1-5-7-10-31-18-26(35(33,34)25-15-19(3)8-9-20(25)4)27(32)21-16-22(28)24(17-23(21)31)30-13-11-29(6-2)12-14-30/h8-9,15-18H,5-7,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAFIPOCVPIAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2495410.png)


methanone](/img/structure/B2495417.png)

![6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495419.png)


![Pyrazolo[1,5-a]pyridin-3-yl(4-(4-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone](/img/structure/B2495423.png)
![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2495425.png)
![4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495426.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2495427.png)
![N-(4-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2495428.png)
